![molecular formula C18H18O3S2 B067826 Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-35-7](/img/structure/B67826.png)
Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, has been reported. These compounds were synthesized using Gewald synthesis . Another method involved Cu-mediated coupling between 4-bromothiophene-3-carbaldehyde and 2-mercaptoacetate .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of an amino-ester with ethyl isothiocyanate led to an interesting cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the melting point of Ethyl-2-(4-hydroxy-3-methoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was found to be 95–97 °C .Scientific Research Applications
Anti-Inflammatory Agent
Thiophene derivatives have been reported to possess anti-inflammatory properties . Therefore, “Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Drug
Thiophene compounds have shown anti-psychotic effects . This suggests that our compound of interest could be explored for its potential use in treating psychiatric disorders.
Anti-Arrhythmic Agent
Thiophene derivatives have been found to exhibit anti-arrhythmic properties . This opens up the possibility of using “Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” in the treatment of heart rhythm disorders.
Anti-Anxiety Drug
Thiophene compounds have demonstrated anti-anxiety effects . This suggests that our compound could potentially be used in the development of new anti-anxiety medications.
Anti-Fungal Agent
Thiophene derivatives have been reported to possess anti-fungal properties . This indicates that “Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” could be used in the development of new anti-fungal drugs.
Antioxidant
Thiophene compounds have shown antioxidant effects . This suggests that our compound could potentially be used in the development of new antioxidant drugs.
Anti-Mitotic Agent
Thiophene derivatives have been found to exhibit anti-mitotic properties . This opens up the possibility of using “Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” in the treatment of diseases related to cell division, such as cancer.
Anti-Cancer Agent
Thiophene compounds have demonstrated anti-cancer effects . This suggests that our compound could potentially be used in the development of new anti-cancer medications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate are currently unknown. This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological effects . .
Mode of Action
As a thiophene derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities . .
properties
IUPAC Name |
ethyl 3-benzylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S2/c1-2-21-17(20)16-13-9-6-10-14(19)15(13)18(23-16)22-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLCIVVJISXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381142 | |
Record name | ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |
CAS RN |
172516-35-7 | |
Record name | ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate interact with adenosine receptors and what are the downstream effects?
A1: Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, also referred to as BTH4 in the study, acts as an antagonist at both A1 and A2a adenosine receptors. [] While the precise binding mechanism wasn't fully elucidated in this study, the research suggests that BTH4 might compete with adenosine for binding sites on these receptors. [] This competitive binding prevents adenosine from exerting its usual effects.
Q2: What is the impact of structural modifications on the activity and selectivity of Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate towards adenosine receptors?
A2: The study emphasizes the importance of specific structural features within the tetrahydrobenzothiophenone scaffold for adenosine receptor affinity and selectivity. [] Here's a breakdown:
- 3-Thioether Group: A 3-thioether group emerged as favorable for binding. Interestingly, A2a receptor affinity exhibited a strong dependence on the thioether substituent, unlike A1 receptors. []
- 1-Position Substituent: A carboxylic acid-derived group at the thiophene ring's 1-position proved essential for receptor binding. Notably, esters exhibited higher potency at A1 receptors compared to corresponding carboxyl hydrazides or carboxylic acid derivatives. []
- 4-Keto Group: The presence of a 4-keto group on the saturated ring enhanced receptor affinity. []
- 6-Position Substitution: Dimethyl substitution at the saturated ring's 6-position was tolerated without significantly affecting binding. []
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